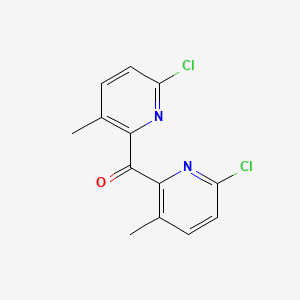

Bis(6-chloro-3-methylpyridin-2-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

bis(6-chloro-3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c1-7-3-5-9(14)16-11(7)13(18)12-8(2)4-6-10(15)17-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGLQPWLJVQQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C(=O)C2=C(C=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248965 | |

| Record name | Methanone, bis(6-chloro-3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414864-03-1 | |

| Record name | Methanone, bis(6-chloro-3-methyl-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, bis(6-chloro-3-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-chloro-3-methylpyridin-2-yl)methanone typically involves the reaction of 6-chloro-3-methylpyridine with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(6-chloro-3-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: Halogen atoms in the pyridine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties : Bis(6-chloro-3-methylpyridin-2-yl)methanone has shown promising antiviral activity, particularly against influenza A virus. Initial studies report IC50 values in the micromolar range, indicating moderate effectiveness against viral replication.

Enzyme Inhibition : The compound acts as an inhibitor of specific kinases like p70S6Kβ, crucial for cellular growth and metabolism. Assays indicate that certain derivatives can inhibit kinase activity by over 50% at concentrations below 10 µM, suggesting potential therapeutic applications in drug discovery.

Case Study - Antiviral Testing : In vitro tests on derivatives against influenza A demonstrated significant inhibitory effects, with some compounds achieving IC50 values as low as 5 µM.

Agricultural Applications

This compound may serve as a synthetic analog of plant hormones like indole-3-acetic acid. This application could enhance plant growth regulation and improve crop yields, potentially leading to more efficient agricultural practices.

Environmental Applications

The compound has potential in environmental remediation efforts. Studies indicate that it can enhance the degradation rates of certain pollutants, contributing to bioremediation strategies. Experiments have shown that applying this compound can significantly improve the breakdown of environmental contaminants.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the biological activity of this compound derivatives. These studies help identify structural modifications that enhance antiviral or enzyme inhibition properties.

| Derivative Name | Structure Features | Biological Activity |

|---|---|---|

| Derivative A | Modified pyridine | Enhanced antiviral activity |

| Derivative B | Additional functional groups | Increased enzyme inhibition |

| Derivative C | Altered substitution pattern | Improved plant growth regulation |

Wirkmechanismus

The mechanism of action of Bis(6-chloro-3-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Thermal Stability

Bis(6-chloro-3-methylpyridin-2-yl)methanone belongs to a broader class of bis-heterocyclic methanones. Key structural analogues include:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole): These compounds exhibit higher thermal stability (decomposition at 288.7°C and 247.6°C, respectively) due to extensive hydrogen bonding networks, unlike the pyridine-based methanone, which lacks such stabilizing interactions .

- Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)methanone derivatives (C1–C4): These derivatives feature phenyl-thiadiazole substituents instead of chlorinated pyridines. Their antimicrobial properties and ADMET profiles highlight the pharmacological versatility of methanone scaffolds .

Physicochemical Properties

- Crystallographic Behavior: this compound crystallizes in orthorhombic systems (space group Pbc2₁), similar to other methanones like compound 4 (density = 1.675 g·cm⁻³) .

- Steric and Electronic Effects: Substituents on the pyridine ring significantly influence properties. For example, 1-(6-chloro-2-methylpyridin-3-yl)ethanone (MW = 169.61 g/mol) shares the chloro-methyl-pyridine motif but lacks the bis-methanone backbone, resulting in lower molecular complexity .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Structural Similarity Analysis

| Compound | Similarity Score* | Substituent Differences |

|---|---|---|

| 1-(6-Chloro-5-methylpyridin-3-yl)ethanone | 0.95 | Single ethanone group |

| 2-Chloro-1-(6-chloropyridin-3-yl)ethanone | 0.90 | Ethyl ketone with dual chloro groups |

| 1-(5,6-Dichloropyridin-3-yl)ethanone | 0.84 | Dichlorinated pyridine moiety |

*Similarity scores based on structural alignment with this compound .

Research Findings

- Synthetic Challenges: Analogous methanones, such as bis(thienopyridines), require optimized alkylation conditions due to steric hindrance, a consideration relevant to the title compound’s synthesis .

- Spectroscopic Characterization: Like other methanones, FTIR and NMR are critical for confirming carbonyl (C=O) and aromatic proton signals, with X-ray diffraction resolving crystal packing .

- Thermal Behavior: The absence of hydrogen bonding in this compound may result in lower thermal stability compared to tetrazole-based analogues .

Biologische Aktivität

Bis(6-chloro-3-methylpyridin-2-yl)methanone is an organic compound that has gained attention in various fields for its potential biological activities. Its unique structure, characterized by two 6-chloro-3-methylpyridin-2-yl groups attached to a central methanone moiety, allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

The compound is notable for its ability to undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyridine rings. It can also participate in oxidation reactions and other transformations, enhancing its versatility in synthetic chemistry. The methanone functional group allows for further reactions such as condensation and acylation.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been explored as a potential inhibitor of viral replication, particularly against influenza A virus. Initial studies show that certain derivatives exhibit inhibitory activity with IC50 values in the micromolar range, suggesting moderate effectiveness against viral targets.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific kinases, including p70S6Kβ, which plays a crucial role in cellular growth and metabolism. Its structure suggests selective binding capabilities that could lead to significant biological effects. Assays measuring enzyme activity in the presence of the compound have shown promising results, indicating its potential use in drug discovery .

Agricultural Applications

In agricultural contexts, this compound may serve as a synthetic analog of plant hormones like indole-3-acetic acid, potentially regulating plant growth and development. This application could enhance crop yields and improve agricultural efficiency.

Environmental Applications

The compound's potential for environmental remediation has also been noted. Studies indicate that it may aid in degrading environmental pollutants, thus contributing to bioremediation efforts. Experiments have shown enhanced degradation rates of certain pollutants when treated with this compound, indicating its utility in environmental cleanup operations.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of derivatives of this compound. These studies help identify which modifications to the structure enhance antiviral or enzyme inhibition properties.

| Derivative Name | Structure Features | Biological Activity |

|---|---|---|

| Derivative A | Modified pyridine | Enhanced antiviral |

| Derivative B | Additional functional groups | Increased enzyme inhibition |

| Derivative C | Altered substitution pattern | Improved plant growth regulation |

Case Studies

- Antiviral Testing : In vitro tests conducted on various derivatives against influenza A showed promising results with some compounds achieving IC50 values as low as 5 µM.

- Kinase Inhibition : A study focused on p70S6Kβ demonstrated that certain derivatives could inhibit kinase activity by over 50% at concentrations below 10 µM, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Bis(6-chloro-3-methylpyridin-2-yl)methanone in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves halogenated pyridine precursors reacting with carbonyl-containing reagents under controlled conditions. For example, fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) may facilitate the introduction of chloro and methyl groups onto the pyridine ring . Purification typically employs column chromatography, followed by recrystallization for high-purity yields.

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and electronic environments. X-ray crystallography using software like SHELX (e.g., SHELXL for refinement) provides precise bond lengths, angles, and crystal packing data . For non-crystalline samples, High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use a chemical fume hood to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. Store in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Tools like Gaussian or ORCA, parameterized with PubChem data, predict sites for electrophilic/nucleophilic attack. Compare computational results with experimental UV-Vis or IR spectra to validate electronic transitions .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Cross-validate conflicting NMR or XRD results using complementary techniques. For instance, if crystallographic data suggests a planar structure but NMR indicates steric hindrance, employ variable-temperature NMR to assess conformational flexibility. Redundant synthesis (replicating reactions under identical conditions) can isolate procedural errors .

Q. How do substituents influence the UV absorption properties of this compound in material science applications?

- Methodological Answer : The chloro and methyl groups alter the electron density of the pyridine rings, shifting λmax in UV-Vis spectra. Compare with benzophenone derivatives (e.g., BENZOPHENONE-11) to correlate substituent effects with absorption profiles. Time-Dependent DFT (TD-DFT) simulations can further quantify these shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.